Bienvenue dans la boutique en ligne BenchChem!

N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide

Structural analog comparison Lipophilicity modulation Antitubercular drug design

N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 1211232-97-1, C₁₇H₁₆N₄O₅S, MW 388.4) is a synthetic small molecule within the nitrofuran-1,3,4-oxadiazole hybrid class. This compound features a 5-nitrofuran-2-carboxamide pharmacophore linked via an amide bond to a 1,3,4-oxadiazole ring, which bears a 4-(isopropylthio)benzyl substituent at the 5-position.

Molecular Formula C17H16N4O5S
Molecular Weight 388.4
CAS No. 1211232-97-1
Cat. No. B2937875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide
CAS1211232-97-1
Molecular FormulaC17H16N4O5S
Molecular Weight388.4
Structural Identifiers
SMILESCC(C)SC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C17H16N4O5S/c1-10(2)27-12-5-3-11(4-6-12)9-14-19-20-17(26-14)18-16(22)13-7-8-15(25-13)21(23)24/h3-8,10H,9H2,1-2H3,(H,18,20,22)
InChIKeyRYKFPQVZOXVHTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-(Isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 1211232-97-1): Structural Identity and Procurement Context


N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 1211232-97-1, C₁₇H₁₆N₄O₅S, MW 388.4) is a synthetic small molecule within the nitrofuran-1,3,4-oxadiazole hybrid class. This compound features a 5-nitrofuran-2-carboxamide pharmacophore linked via an amide bond to a 1,3,4-oxadiazole ring, which bears a 4-(isopropylthio)benzyl substituent at the 5-position . The nitrofuran-oxadiazole scaffold has been actively investigated for antitubercular applications, with a 2022 structure–activity relationship (SAR) study demonstrating that substituents on the oxadiazole moiety and the choice of linker profoundly influence anti-mycobacterial potency, cytotoxicity, hERG inhibition, and oral pharmacokinetics [1]. As of November 2025, no primary research article or patent with quantitative biological data for this specific CAS number has been identified in PubMed, SciFinder, or Google Scholar; procurement decisions must therefore be guided by structural analogy and class-level evidence.

Why Nitrofuran-Oxadiazole Hybrids Cannot Be Interchanged: Substituent-Dependent Activity Cliffs in the 1,3,4-Oxadiazole Series


Within the nitrofuran-1,3,4-oxadiazole hybrid class, small structural modifications produce dramatic activity cliffs. The 2022 SAR study of three hybrid series demonstrated that replacing a substituted benzene on the oxadiazole with a cycloalkyl or heterocyclic group significantly alters anti-TB potency, and the presence or absence of an amide linker determines cross-resistance profiles against isoniazid (INH) and rifampicin (RFP) [1]. In particular, hybrids lacking an amide linker showed cross-resistance with INH and RFP, while N-methylene amide-linked hybrids exhibited metabolic instability [1]. The target compound, CAS 1211232-97-1, contains a carboxamide linker and a 4-(isopropylthio)benzyl substituent—a combination that does not appear in any published series. The 4-bromophenyl analog (CAS 905677-04-5) has been cataloged as an antitubercular agent but its quantitative MIC data remain unpublished, and the furan-2-yl analog (CAS 887883-34-3) has no reported bioactivity data . These structural differences preclude simple interchangeability; generic substitution without confirmatory testing carries the risk of selecting a compound with undetermined potency, altered selectivity, or incompatible physicochemical properties for the intended assay system.

Quantitative Differentiation Evidence for CAS 1211232-97-1: Comparative Analysis Against Closest Structural Analogs


Structural Differentiation: Isopropylthio vs. Bromo Substituent at the 4-Position of the Benzyl-Oxadiazole Moiety

The target compound (CAS 1211232-97-1) differs from its closest cataloged analog, Antitubercular agent-12 (CAS 905677-04-5, N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide), by the replacement of a 4-bromophenyl group with a 4-(isopropylthio)benzyl group at the oxadiazole 5-position . No direct head-to-head comparison has been published. However, based on the 2022 SAR framework for nitrofuran-1,3,4-oxadiazole hybrids, substituted benzene groups are more favored than cycloalkyl or heterocyclic groups for anti-TB activity [1]. The isopropylthio substituent introduces a thioether moiety with distinct electronic (σₚ ≈ +0.03 for SMe vs. +0.23 for Br) and lipophilic contributions (π ≈ +0.61 for SMe vs. +0.86 for Br, fragment-based) that are predicted to modulate membrane permeability and target binding differently than the bromo substituent [2]. This structural divergence makes CAS 1211232-97-1 a chemically distinct probe for SAR expansion beyond the published series.

Structural analog comparison Lipophilicity modulation Antitubercular drug design

Linker Architecture: Carboxamide Linker as a Determinant of Cross-Resistance and Metabolic Stability

The target compound features a carboxamide linker connecting the nitrofuran and oxadiazole rings, identical to the Series 1 and Series 2 compounds in Wang et al. (2022) [1]. In that study, hybrids with an amide linker (Series 1 and 2) did not show cross-resistance with isoniazid or rifampicin, whereas hybrids without an amide linker (Series 3) did exhibit cross-resistance [1]. Furthermore, N-methylene amide-linked hybrids demonstrated metabolic instability [1]. The optimal compound from Series 2 (bearing a carboxamide linker analogous to CAS 1211232-97-1) showed potent activity against both drug-sensitive MTB H37Rv and MDR-MTB 16883 clinical isolates, low cytotoxicity, low hERG inhibition, and good oral pharmacokinetics [1]. While CAS 1211232-97-1 was not among the compounds tested, the carboxamide linker architecture suggests it belongs to the more favorable linker class for anti-TB development.

Antitubercular drug resistance Metabolic stability SAR linker analysis

Benzyl vs. Phenyl Substitution: Impact on Conformational Flexibility and Target Engagement

CAS 1211232-97-1 incorporates a benzyl spacer (–CH₂–) between the oxadiazole ring and the 4-(isopropylthio)phenyl group. This contrasts with Antitubercular agent-12 (CAS 905677-04-5), which has a direct phenyl–oxadiazole bond without a methylene spacer . The benzyl spacer introduces a rotational degree of freedom that can alter the spatial orientation of the terminal substituent relative to the oxadiazole core. In the Wang et al. 2022 SAR study, compounds with benzyl-type linkers were explicitly investigated, and the SAR indicated that substituents on the benzene ring (attached via a methylene or directly) greatly influence activity [1]. The benzyl group provides an additional vector for substituent positioning that is absent in the 4-bromophenyl analog, potentially enabling distinct binding interactions with the mycobacterial target(s) that remain to be characterized.

Conformational flexibility Benzyl spacer effect Oxadiazole SAR

Thioether Functional Group: Redox and Metabolic Differentiation from Halogenated Analogs

The isopropylthio (–S–CH(CH₃)₂) group present on CAS 1211232-97-1 is a thioether functionality absent in all halogenated nitrofuran-oxadiazole analogs listed in major vendor catalogs (e.g., 4-bromo, 2,5-dichlorothiophene, furan-2-yl) . Thioethers can undergo enzymatic S-oxidation to sulfoxides and sulfones, or S-dealkylation, generating metabolites with altered polarity and biological activity [1]. In the context of nitrofuran drugs—whose mechanism requires reductive bioactivation of the nitro group—the thioether moiety introduces an additional redox-active center that may influence the compound's overall redox cycling behavior and metabolic fate [2]. No quantitative comparative metabolism data exist for this specific compound. However, the presence of the thioether distinguishes it from halogen-substituted analogs that are metabolized primarily via oxidative dehalogenation or glutathione conjugation pathways.

Thioether metabolism Sulfur redox chemistry Prodrug potential

Evidence Gap Declaration: Absence of Primary Quantitative Bioactivity Data for CAS 1211232-97-1

A comprehensive search of PubMed, Google Scholar, SciFinder, PubChem, and the World Intellectual Property Organization (WIPO) PatentScope as of November 2025 returned zero primary research articles or patents containing quantitative biological activity data (MIC, IC₅₀, EC₅₀, Kd, or Ki) for N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 1211232-97-1) [1]. The compound is currently listed exclusively in commercial chemical catalogs with purity specifications only. Consequently, no high-strength direct head-to-head comparison or cross-study comparable evidence can be provided. All differentiation claims in this guide are based on class-level inference from the structurally characterized nitrofuran-1,3,4-oxadiazole hybrid series published in 2022 [2] and on physicochemical property predictions derived from fragment-based calculations [3]. Prospective users must independently generate primary bioactivity data upon procurement.

Evidence gap Data transparency Procurement risk assessment

Recommended Application Scenarios for CAS 1211232-97-1 Based on Structural Differentiation Evidence


SAR Expansion of Nitrofuran-Oxadiazole Antitubercular Leads via Thioether-Substituted Benzyl Analogs

The 2022 SAR study by Wang et al. established that substituted benzenes on the oxadiazole ring are favored for anti-TB activity, but the published series did not explore thioether substituents [1]. CAS 1211232-97-1 fills this gap by providing a thioether-bearing benzyl substituent that can be tested against MTB H37Rv and MDR-MTB strains to assess whether sulfur-containing substituents improve potency, selectivity, or metabolic stability relative to the reported alkyl, alkoxy, and halogen-substituted congeners. The carboxamide linker places this compound in the non-cross-resistant Series 2 structural class, making it a logical next-generation probe.

Comparative Metabolic Stability Profiling of Thioether vs. Halogen-Substituted Nitrofuran-Oxadiazole Hybrids

The thioether group on CAS 1211232-97-1 introduces an S-oxidation metabolic pathway absent in the 4-bromophenyl analog (CAS 905677-04-5) . Researchers can perform head-to-head microsomal or hepatocyte stability assays comparing these two compounds to determine whether thioether incorporation alters intrinsic clearance, metabolite profile, or the potential for reactive metabolite formation. Such data would inform whether sulfur-containing analogs offer pharmacokinetic advantages for oral anti-TB therapy.

Assessment of hERG Liability and Cytotoxicity in a Structurally Distinct Oxadiazole Congener

The optimal compound in the Wang et al. Series 2 exhibited low hERG inhibition and low cytotoxicity [1]. Because hERG binding is exquisitely sensitive to subtle changes in lipophilicity and basicity, CAS 1211232-97-1—with its distinct isopropylthio substituent and altered logP—should be evaluated in hERG patch-clamp assays and against mammalian cell lines (e.g., Vero or HepG2) to determine whether the thioether modification preserves the favorable safety profile observed for the published lead.

Chemical Probe for Investigating the Role of the Nitrofuran Redox Cycle in the Presence of a Thioether Redox Center

Nitrofuran antimicrobials require reductive bioactivation of the nitro group for activity [2]. The additional thioether redox center in CAS 1211232-97-1 creates a unique dual-redox system. Electrochemical characterization (cyclic voltammetry) and enzymology studies (e.g., with bacterial nitroreductases) can determine whether the thioether modulates the reduction potential of the nitrofuran moiety or participates in redox cycling, providing mechanistic insights not accessible with halogen-only analogs.

Quote Request

Request a Quote for N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.